molecular formula C11H11ClN4O4 B5741993 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide

Cat. No. B5741993
M. Wt: 298.68 g/mol
InChI Key: VFDJOWRKMAQVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide is a chemical compound that has been studied extensively in the field of scientific research. This compound has been found to have a variety of potential applications in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide is not fully understood. However, it is believed that this compound may work by inhibiting the expression of certain genes that are involved in the inflammatory response. It may also work by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines that are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide in lab experiments is that it has been extensively studied and its properties are well understood. However, one of the limitations of using this compound is that it is highly reactive and can be difficult to handle.

Future Directions

There are many potential future directions for the study of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide. One potential direction is the development of new drugs and therapies based on this compound. Another potential direction is the study of the mechanism of action of this compound, in order to better understand its potential applications. Additionally, further research could be done to explore the potential use of this compound in the treatment of other diseases and conditions.

Synthesis Methods

The synthesis of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 4-chloro-5-methyl-3-nitropyrazole with 2-furylmethylamine in the presence of a catalyst. This reaction results in the formation of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide.

Scientific Research Applications

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide has been studied extensively in the field of scientific research. This compound has been found to have potential applications in the development of new drugs and therapies. It has been studied for its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of cancer.

properties

IUPAC Name

2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O4/c1-7-10(12)11(16(18)19)14-15(7)6-9(17)13-5-8-3-2-4-20-8/h2-4H,5-6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDJOWRKMAQVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC=CO2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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